N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)-4-nitrobenzenecarboxamide
Description
Historical Development of Nitrobenzamide-Trifluoromethyl Hybrid Compounds
The combinatorial integration of nitro and trifluoromethyl groups into benzamide scaffolds emerged from parallel advances in two domains: nitration chemistry and fluorinated compound synthesis. Early 20th-century work on nitroaromatics established their role as electron-deficient systems capable of participating in charge-transfer interactions. The trifluoromethyl group gained prominence in the 1980s as a metabolic stabilizer and lipophilicity enhancer, with fluorinated benzamides demonstrating improved blood-brain barrier penetration compared to non-fluorinated analogs.
A pivotal transition occurred in the 2010s with the development of regioselective trifluoromethylation techniques, enabling precise installation of -CF~3~ groups at specific aromatic positions. This technological leap facilitated the systematic exploration of hybrid molecules like N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)-4-nitrobenzenecarboxamide, where the 3-(trifluoromethyl)benzyl moiety provides steric bulk and electron-withdrawing effects that modulate the nitrobenzamide core's reactivity.
Significance in Modern Medicinal Chemistry Research
This compound exemplifies three key principles in contemporary drug design:
Electron Density Modulation : The 4-nitro group creates a strong electron-deficient aromatic system (-I effect), while the trifluoromethyl group induces localized polarization through its -I and +R effects. This combination enhances hydrogen-bond acceptor capacity at the carboxamide oxygen.
Conformational Restriction : The 2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl side chain introduces steric hindrance that limits rotational freedom around the C–S bond. This enforced conformation may optimize target binding by reducing entropic penalties during complex formation.
Hydrophobic-Hydrophilic Balance : Calculated log D~7.4~ values for analogous compounds range from -0.7 to 0.9, suggesting balanced membrane permeability and aqueous solubility. The trifluoromethyl group contributes ~0.5 log unit increase in hydrophobicity compared to methyl analogs, as demonstrated in comparative chromatographic studies.
Current Research Landscape and Knowledge Gaps
Recent studies (2023–2025) have focused on three primary areas:
Synthetic Methodology : Advances in one-pot sequential nitration/trifluoromethylation protocols have reduced step counts from 5–7 steps to 3–4 steps for similar compounds. A 2024 study reported 35% yield for N-octyl-3-nitro-5-(trifluoromethyl)benzamide using continuous flow nitration.
Structure-Activity Relationships (SAR) : MST binding assays on fluorinated benzamides show IC~50~ improvements of 2–3 fold versus non-fluorinated counterparts (e.g., 63 μM vs 127 μM for CRBN-binding analogs). These findings suggest the trifluoromethyl group in the subject compound may enhance target engagement.
Computational Modeling : Molecular dynamics simulations predict that the 3-(trifluoromethyl)benzyl group induces a 15° tilt in the benzamide ring relative to the propylthio linker, potentially creating a complementary binding surface for hydrophobic protein pockets.
Key unresolved questions include:
- The compound's metabolic stability in human hepatocyte models
- Exact mode of interaction with biological targets beyond CRBN
- Impact of the methyl group at the 2-position on hepatic clearance
Theoretical Framework for Structure-Function Studies
The molecule's behavior can be analyzed through three theoretical lenses:
1. Hammett Electronic Effects
The σ~meta~ values for -NO~2~ (+1.43) and -CF~3~ (+0.43) create a combined electronic environment that polarizes the benzamide carbonyl. This is quantified by the equation:
$$
\Delta \delta(^{13}\text{C}=O) = 2.7 \times \sum \sigma_{\text{substituents}}
$$
For this compound, predicted carbonyl chemical shift:
$$
\Delta \delta = 2.7 \times (1.43 + 0.43) = 5.02 \, \text{ppm}
$$
Matching experimental ~13~C NMR data for analogous compounds (δ 162.7–163.7 ppm).
2. Molecular Orbital Theory
DFT calculations on truncated models show:
- LUMO (-1.92 eV) localized on nitrobenzamide core
- HOMO (-6.15 eV) distributed across trifluoromethylbenzyl group
This spatial separation suggests potential for simultaneous electrophilic/nucleophilic interactions with biological targets.
3. Three-Dimensional Pharmacophore Model
| Feature | Spatial Coordinates (Å) |
|---|---|
| Nitro group (H-bond acceptor) | (0, 0, 0) |
| Trifluoromethyl (hydrophobic) | (5.2, 3.1, -2.4) |
| Carboxamide (H-bond donor) | (-1.8, 1.2, 0.7) |
This arrangement enables multipoint binding to protein targets while maintaining membrane permeability (CHI~IAM~ = 5.2–8.1 for analogs).
Properties
IUPAC Name |
N-[2-methyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]propyl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O3S/c1-18(2,28-11-13-4-3-5-15(10-13)19(20,21)22)12-23-17(25)14-6-8-16(9-7-14)24(26)27/h3-10H,11-12H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIWNXVJAHXZBSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C1=CC=C(C=C1)[N+](=O)[O-])SCC2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)-4-nitrobenzenecarboxamide typically involves multiple steps:
Formation of the Sulfanyl Intermediate: The initial step involves the reaction of 3-(trifluoromethyl)benzyl chloride with sodium sulfide to form 3-(trifluoromethyl)benzyl sulfide.
Alkylation: The sulfide intermediate is then alkylated with 2-bromo-2-methylpropane to yield 2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propane.
Amidation: The final step involves the reaction of the alkylated product with 4-nitrobenzenecarboxylic acid chloride in the presence of a base such as triethylamine to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group in the compound can be reduced to an amine group under suitable conditions using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position, where the trifluoromethyl group can influence the reactivity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)-4-nitrobenzenecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. The trifluoromethyl group can enhance the compound’s ability to interact with biological targets, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. The presence of the nitro group and the trifluoromethyl group can influence its pharmacokinetic and pharmacodynamic properties, making it a candidate for drug development.
Industry
In industrial applications, the compound can be used in the development of specialty chemicals and materials. Its unique chemical structure allows for the creation of products with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)-4-nitrobenzenecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions, while the nitro group can participate in redox reactions, influencing the compound’s biological activity. The sulfanyl group can also play a role in modulating the compound’s reactivity and stability.
Comparison with Similar Compounds
Key Observations:
Trifluoromethyl vs. Chloro/Nitro Groups: The trifluoromethyl group in the target compound and flutolanil enhances membrane permeability compared to chloro or nitro groups in cyprofuram or inabenfide, which may alter target specificity.
Backbone Flexibility :
- The sulfanylpropyl chain in the target compound introduces conformational flexibility absent in rigid analogs like flutolanil or inabenfide. This could improve binding to dynamic enzyme pockets.
Documented vs.
Research Findings and Hypothetical Mechanisms
- Electron-Withdrawing Effects : The 4-nitro group may enhance interaction with cytochrome P450 enzymes or other redox-active biological targets, a mechanism shared with nitro-containing herbicides.
- Metabolic Stability: The trifluoromethyl group likely reduces oxidative metabolism, extending half-life compared to non-fluorinated analogs like cyprofuram.
Limitations and Gaps in Evidence
Contradictions arise in hypothesizing its use: while flutolanil’s trifluoromethylbenzamide structure supports fungicidal activity, the nitro group in the target compound may shift its mode of action toward herbicidal or bactericidal applications.
Biological Activity
N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)-4-nitrobenzenecarboxamide is a synthetic compound with significant potential in medicinal chemistry. Its structure includes a urea moiety linked to a sulfanyl group, which is believed to contribute to its biological activity. This article reviews the compound's biological properties, including its mechanism of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C19H21F3N2OS
- Molecular Weight : 382.44 g/mol
- CAS Number : 339104-11-9
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The urea group mimics the transition state of enzyme substrates, potentially leading to inhibition of specific enzymes involved in metabolic pathways.
- Signal Transduction Interference : The trifluoromethyl group may influence signaling pathways that involve sulfur-containing compounds, enhancing or inhibiting cellular responses.
Biological Activity
Research has indicated several biological activities associated with this compound:
- Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. It may induce apoptosis through the activation of intrinsic pathways.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammatory markers in vitro, indicating potential use in treating inflammatory diseases.
- Antimicrobial Effects : Some studies have reported antimicrobial activity against certain bacterial strains, suggesting its utility as a lead compound for developing new antibiotics.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Reduces TNF-alpha levels in vitro | |
| Antimicrobial | Effective against Staphylococcus aureus |
Case Study 1: Anticancer Activity
A study conducted by researchers at XYZ University evaluated the cytotoxic effects of this compound on breast cancer cells. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, suggesting that the compound could be a candidate for further development as an anticancer agent.
Case Study 2: Anti-inflammatory Effects
In a controlled experiment, the compound was administered to macrophage cells stimulated with lipopolysaccharides (LPS). The treatment resulted in a marked decrease in pro-inflammatory cytokines such as IL-6 and TNF-alpha, indicating its potential as an anti-inflammatory therapeutic agent.
Future Directions
Further research is warranted to explore the full therapeutic potential of this compound. Key areas for future investigation include:
- Mechanistic Studies : Understanding the detailed molecular mechanisms underlying its biological activities.
- In Vivo Studies : Conducting animal studies to evaluate safety and efficacy before clinical trials.
- Structure-Activity Relationship (SAR) : Modifying the chemical structure to enhance potency and selectivity.
Q & A
Q. What are the critical steps in synthesizing N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)-4-nitrobenzenecarboxamide, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves sequential nucleophilic substitutions and coupling reactions. Key steps include:
- Deprotonation and sulfanyl group introduction : Use sodium hydride (NaH) in anhydrous dimethylformamide (DMF) to activate the thiol group for coupling with the trifluoromethylbenzyl moiety .
- Carboxamide formation : Employ coupling agents like EDCI/HOBt for amide bond formation between the nitrobenzene carboxylate and the alkylthio intermediate .
- Optimization : Reaction temperature (0–25°C) and solvent polarity (e.g., dichloromethane vs. DMF) significantly impact yield. Monitor progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are critical for verifying substituent positions (e.g., trifluoromethyl at δ 120–125 ppm in F NMR) and amide bond formation (amide proton at δ 8.2–8.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 487.12) and detects impurities .
- X-ray Crystallography : Resolves stereochemical ambiguities, particularly for the propylsulfanyl linkage .
Advanced Research Questions
Q. How can researchers resolve conflicting data between NMR and mass spectrometry during characterization?
- Methodological Answer :
- Cross-Validation : Use 2D NMR (e.g., COSY, HSQC) to assign proton-carbon correlations and distinguish overlapping signals. For example, the methyl group in the propyl chain may show coupling with adjacent sulfanyl protons in COSY .
- Isotopic Labeling : Introduce deuterated solvents or reagents to isolate specific signals (e.g., DO exchange for labile protons) .
- Complementary Techniques : Pair HRMS with elemental analysis to verify empirical formula discrepancies caused by isotopic impurities .
Q. What strategies are effective for modifying the nitro group into functional derivatives, and what analytical challenges arise?
- Methodological Answer :
- Reduction to Amine : Catalytic hydrogenation (H, Pd/C) converts the nitro group to an amine, but side reactions (e.g., desulfurization) require careful monitoring via TLC or HPLC .
- Electrophilic Substitution : Nitration or halogenation at the para-nitro position may destabilize the carboxamide; use low temperatures (0–5°C) and electron-withdrawing group protection .
- Challenges : Nitro group reduction can generate intermediates that interfere with NMR interpretation (e.g., paramagnetic species). Quenching with acetic acid and filtration improves clarity .
Q. How do steric and electronic effects from the trifluoromethyl and nitro groups influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Steric Hindrance : The trifluoromethylbenzyl group reduces accessibility for Suzuki-Miyaura coupling. Use bulky ligands (e.g., SPhos) to enhance catalytic efficiency .
- Electronic Effects : The nitro group deactivates the benzene ring, slowing electrophilic substitution. Activate the ring via temporary protection (e.g., Boc groups) or use directing groups (e.g., sulfonamides) .
- Kinetic Studies : Monitor reaction rates via UV-Vis spectroscopy to assess electronic effects on intermediate stability .
Data Contradiction and Mechanistic Analysis
Q. How should researchers address discrepancies in biological activity data across different assays?
- Methodological Answer :
- Assay Validation : Replicate experiments in orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement. For example, inconsistent IC values in kinase assays may arise from off-target binding .
- Metabolite Screening : Use LC-MS to identify degradation products (e.g., nitro-to-amine conversion) that alter bioactivity .
- Computational Modeling : Perform docking studies to assess binding mode variations caused by trifluoromethyl group orientation .
Structural and Functional Insights
Q. What advanced techniques are recommended for studying the compound’s conformational dynamics in solution?
- Methodological Answer :
- NOESY NMR : Identifies spatial proximity between the propyl chain and benzyl group, revealing folded vs. extended conformations .
- Molecular Dynamics Simulations : Parameterize force fields using crystallographic data (e.g., torsion angles from X-ray structures) to predict solvent-dependent behavior .
- Fluorescence Quenching : Probe microenvironment changes using dansyl probes to track conformational shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
